4,4'-Dimethylazobenzene 4,4'-Dimethylazobenzene
Brand Name: Vulcanchem
CAS No.: 501-60-0
VCID: VC1959521
InChI: InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
SMILES: CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol

4,4'-Dimethylazobenzene

CAS No.: 501-60-0

Cat. No.: VC1959521

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dimethylazobenzene - 501-60-0

Specification

CAS No. 501-60-0
Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
IUPAC Name bis(4-methylphenyl)diazene
Standard InChI InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Standard InChI Key WNVWWDKUMKBZQV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C

Introduction

Physical and Chemical Properties

Structure and Identification

4,4'-Dimethylazobenzene is characterized by its specific molecular structure and various identifying properties that distinguish it from other azobenzene derivatives.

Table 1: Structure and Identification Properties of 4,4'-Dimethylazobenzene

PropertyInformationSource
IUPAC Namebis(4-methylphenyl)diazene
CAS Registry Number501-60-0
Molecular FormulaC₁₄H₁₄N₂
Molecular Weight210.27 g/mol
InChIInChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChI KeyWNVWWDKUMKBZQV-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
EC Number660-060-4

Physical Characteristics

4,4'-Dimethylazobenzene typically appears as a solid at room temperature with a characteristic yellow to orange color, which is common for many azo compounds . Its physical state and appearance are influenced by its isomeric form, with the trans (E) isomer being the more thermodynamically stable form under standard conditions.

The compound demonstrates good solubility in various organic solvents, especially non-polar or moderately polar solvents, while being poorly soluble in water . The presence of the methyl groups enhances its solubility in organic media compared to unsubstituted azobenzene.

Synthesis Methods

Several methods have been reported for the synthesis of 4,4'-Dimethylazobenzene. The most common approaches include:

Oxidation of 4,4'-Dimethylhydrazobenzene

This method involves the oxidation of 4,4'-dimethylhydrazobenzene (also known as 4,4'-diethylhydrazobenzene) to produce the corresponding azobenzene. The oxidation can be carried out using various oxidizing agents .

Diazotization and Coupling

Another approach involves the diazotization of p-toluidine followed by coupling with another p-toluidine molecule. This is a common method for synthesizing asymmetrical azobenzenes but can also be applied to symmetrical ones like 4,4'-dimethylazobenzene .

Reduction of 4,4'-Dimethylazoxybenzene

4,4'-Dimethylazobenzene can also be prepared through the reduction of 4,4'-dimethylazoxybenzene using appropriate reducing agents . Newbold and Tong reported this approach in their studies of dialkylazoxybenzenes and their corresponding azobenzenes.

Table 2: Synthesis Methods for 4,4'-Dimethylazobenzene

MethodStarting MaterialsReagentsYieldReference
Oxidation of Hydrazobenzene4,4'-DimethylhydrazobenzeneAir/oxidizing agents40.8%
Reduction of Azoxybenzene4,4'-DimethylazoxybenzeneReducing agentsVaries
Diazotization and Couplingp-ToluidineSodium nitrite, acidNot specified

Photochemical Properties

Photoisomerization

One of the most significant properties of 4,4'-dimethylazobenzene is its ability to undergo reversible photoisomerization between its trans (E) and cis (Z) isomers when exposed to appropriate wavelengths of light. This property is characteristic of azobenzene derivatives and is central to many of their applications .

The trans isomer is thermodynamically more stable under standard conditions. Upon irradiation with UV light, the molecule can isomerize to the cis form. The reverse isomerization (cis to trans) can be induced by visible light irradiation or can occur thermally in the dark . The methyl groups at the para positions influence the absorption spectra and the kinetics of these photoisomerization processes.

Rebek et al. demonstrated that the photoisomerization of 4,4'-dimethylazobenzene can be utilized to expel it from the interior cavities of self-assembled hydrogen-bonded dimeric capsules, showing its potential in stimuli-responsive molecular systems .

Optical Properties

The optical properties of 4,4'-dimethylazobenzene, particularly its ultraviolet-visible (UV-Vis) absorption spectrum, are of considerable interest. The compound exhibits characteristic absorption bands that shift depending on its isomeric state.

According to Newbold and Tong, the K-band of 4,4'-dimethylazobenzene shows a bathochromic shift and increased intensity compared to unsubstituted azobenzene. Each methyl group causes a bathochromic shift of approximately 5 nm and an increase in intensity of about 1000 units. These effects are attributed to the electron-releasing inductive effect of the alkyl groups rather than hyperconjugative effects .

Applications in Research

Surface-Enhanced Raman Spectroscopy

4,4'-Dimethylazobenzene has been utilized in surface-enhanced Raman spectroscopy (SERS) studies. In research presented at the International Conference on Raman Spectroscopy (ICORS 2024), DMAB was identified as a product in the plasmon-driven reduction of 2-nitro-5-thiolobenzoic acid (2-N-5TBA) on gold and gold@palladium nanoplates .

The study revealed that on gold nanoplates, 2-N-5TBA first dimerized to form a bicarbonyl derivative of DMAB, which then decarboxylated to form DMAB. This reaction mechanism was supported by Tip-Enhanced Raman Spectroscopy (TERS) determined yields. This application highlights the importance of DMAB in understanding plasmon-driven chemical reactions on metal surfaces .

Molecular Switching Applications

The reversible photoisomerization of 4,4'-dimethylazobenzene makes it valuable for applications in molecular switching. Rebek et al. demonstrated that 4,4'-dimethylazobenzene (trans-8 in their study) could induce the quantitative thermal assembly of an encapsulation complex in mesitylene solution. This property has potential applications in the development of stimuli-responsive materials and molecular machines .

In another study, researchers investigated the use of azobenzene derivatives, including 4,4'-dimethylazobenzene, as structural controllers that can regulate the distance between fluorophores and quenchers based on their photoisomerization. This approach allows for the development of photoswitchable fluorescent molecular systems .

Related Compounds

Several compounds share structural similarities with 4,4'-dimethylazobenzene, differing primarily in their substitution patterns or core structure.

Table 3: Related Compounds of 4,4'-Dimethylazobenzene

CompoundStructure TypeRelation to DMABCAS NumberReference
AzobenzeneAzo compoundUnsubstituted parent compound103-33-3
4-(Dimethylamino)azobenzeneAzo compoundContains dimethylamino group instead of methyl60-11-7
3,3'-Diamino-4,4'-dimethylazobenzeneAzo compoundDMAB with additional amino groups119631-00-4
Dimethyl Azobenzene-4,4'-dicarboxylateAzo compoundContains ester groups5320-91-2
Hazard StatementDescriptionHazard CategoryReference
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H400Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard
H410Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard

The safety information includes precautionary statements such as P264, P270, P273, P301+P317, P330, P391, and P501, which provide guidance on safe handling, response to exposure, and disposal .

QuantityTypical PurityPrice Range (EUR/USD)Reference
100 mg95-97%€36-50
250 mg95-97%€54-62
1 g95-97%€97-116
5 g95-97%€250-328
10 g95-97%€523-736

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